N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C18H14BrFN2O3S2 and its molecular weight is 469.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study details the preparation of a similar compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, through the reaction of benzo[d]thiazol-2-amine and flurbiprofen. This derivative was fully analyzed and characterized using various spectral data, highlighting the methodological approach for synthesizing and studying such compounds (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Potential Applications
Glucocorticoid Receptor Modulators : A series of heterocyclic glucocorticoid receptor (GR) modulators with a similar core structure was described. The study suggests that a combination of H-bond acceptor and a 4-fluorophenyl moiety are important structural components for glucocorticoid receptor binding and activity (Xiao et al., 2013).
Antimicrobial Properties : Research on N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, revealed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Anticonvulsant Agents : Research on sulfonamide thiazole moiety-containing azoles shows potential anticonvulsant activity. This suggests that derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide may possess similar neurological applications (Farag et al., 2012).
Photodynamic Therapy for Cancer Treatment : A zinc phthalocyanine derivative with a thiadiazol-2-yl benzenesulfonamide component demonstrated significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Alzheimer’s Disease Drug Candidates : N-substituted derivatives of a compound structurally related to the one were evaluated as potential drug candidates for Alzheimer’s disease, showing the potential neuropharmacological relevance of such compounds (Rehman et al., 2018).
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLKAKMWQULYLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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